molecular formula C12H4Br6 B1194632 2,3,3',4,4',5-Hexabromobiphenyl CAS No. 77607-09-1

2,3,3',4,4',5-Hexabromobiphenyl

Cat. No. B1194632
CAS RN: 77607-09-1
M. Wt: 627.6 g/mol
InChI Key: LSUMPCYLOQMSTJ-UHFFFAOYSA-N
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Description

2,3,3',4,4',5-Hexabromobiphenyl (HBBP) is a halogenated biphenyl compound that is used in a variety of industrial applications. It is a persistent, bioaccumulative, and toxic compound that has been identified as a priority pollutant in the environment. HBBP is a synthetic chemical and is not found naturally in the environment. It has been used in flame retardants, plastics, rubber, and other products. HBBP has been found in air, water, and soil samples, and it has been detected in human blood and breast milk samples. HBBP can be toxic to aquatic organisms, and it can accumulate in the food chain.

Scientific Research Applications

  • Mutagenicity Studies : HBB has been tested for its ability to induce mutations in mammalian cells. Kavanagh et al. (1985) found no mutagenic effects at the dose levels tested, suggesting that HBB might promote liver neoplasms via a non-genotoxic mechanism (Kavanagh et al., 1985).

  • Enzyme Induction : Dannan et al. (1978) reported that HBB is a unique inducer of microsomal drug metabolizing enzymes, exhibiting a mixed-type induction similar to both phenobarbital and 3-methylcholanthrene (Dannan et al., 1978).

  • Photolysis Characterization : Millis and Aust (1985) characterized the photolysis of HBB, providing insights into its environmental degradation and formation of various polybrominated biphenyl congeners (Millis & Aust, 1985).

  • Environmental Impact and Toxicity : Safe (1994) discussed the environmental impact and biochemical responses to polychlorinated biphenyls (PCBs), including HBB. This study highlights the complexity of PCB mixtures and the diverse biochemical and toxic responses they elicit (Safe, 1994).

  • Pathologic Effects in Animals : Dharma et al. (1982) examined the pathologic effects of HBB in White Leghorn cockerels, noting liver enlargement and other toxic effects at certain dietary concentrations (Dharma et al., 1982).

  • Pharmacokinetics in Rats and Humans : Tuey and Matthews (1980) developed a mathematical model to describe the pharmacokinetics of HBB in rats and humans, offering predictions for tissue concentrations and body burdens following exposure (Tuey & Matthews, 1980).

  • Embryotoxicity in Mice : Welsch and Morgan (1985) investigated the embryotoxicity of HBB in mice, identifying developmental delays and toxicity at specific exposure concentrations (Welsch & Morgan, 1985).

properties

IUPAC Name

1,2,3,4-tetrabromo-5-(3,4-dibromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUMPCYLOQMSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228273
Record name 2,3,3',4,4',5-Hexabromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4,4',5-Hexabromobiphenyl

CAS RN

77607-09-1
Record name 2,3,3',4,4',5-Hexabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077607091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,4',5-Hexabromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4',5-HEXABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S00499KO5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
LW Robertson, A Parkinson, S Bandiera… - Chemico-biological …, 1981 - Elsevier
The multistep synthesis and purification of 2,3,3′,4,4′,5-hexabromobiphenyl (HBBp) is described. Capillary gas chromatography revealed that HBBp comprises 0.05% of the …
Number of citations: 22 www.sciencedirect.com
DL Orti, RH Hill, DG Patterson, LL Needham… - Archives of …, 1983 - Springer
The polybrominated biphenyl known as “Firemaster” is a flame retardant that accidentally became mixed with cattle feed in Michigan in 1973. The resulting toxicosis to animals and …
Number of citations: 18 link.springer.com
GA Kubiczak, F Oesch, JT Borlakoglu… - Journal of agricultural …, 1989 - ACS Publications
A schemeis presented that allows the efficient synthesis of four anilines (3, 5-di-, 3, 4, 5-tri-, 2, 3, 4, 5-tetra-, and 2, 3, 4, 5, 6-pentabromoanilines) as well as 1, 2, 3, 4-tetrabromobenzene …
Number of citations: 23 pubs.acs.org
LW Robertson, A Parkinson, MA Campbell… - Chemico-biological …, 1982 - Elsevier
The synthesis of all possible laterally-substituted polybrominated biphenyl (PBB) congeners containing two para bromines is described. Using enzymic, electrophoretic and ligand-…
Number of citations: 59 www.sciencedirect.com
S Safe, L Robertson, A Parkinson, M Shilling… - Toxicology of …, 1981 - Elsevier
The commercial polybrominated biphenyl mixture, fireMaster BP-6, is a mixed-type inducer of the rat hepatic microsomal drug-metabolizing enzymes. Several congeneric components …
Number of citations: 11 www.sciencedirect.com
L Robertson, A Parkinson, S Safe - Toxicology and applied pharmacology, 1981 - Elsevier
A commercial polybrominated biphenyl mixture was separated chromatographically into two fractions on neutral alumina (A A and A B ) and into three fractions on Florisil (F A , F B , and …
Number of citations: 16 www.sciencedirect.com
S Safe, S Bandiera, T Sawyer, B Zmudzka… - Environmental …, 1985 - ehp.niehs.nih.gov
The quantitative structure-activity relationships (QSARs) for polychlorinated biphenyl (PCB) congeners have been determined by comparing the EC50 values for three in vitro test …
Number of citations: 121 ehp.niehs.nih.gov
LW Robertson, SH Safe, A Parkinson… - Journal of agricultural …, 1984 - ACS Publications
The identity of over 91% of the polybrominatedbiphenyl (PBB) components present in fireMaster BP-6 was determined by capillary gas chromatography (GC) and GC-mass …
Number of citations: 17 pubs.acs.org
LW Robertson, JL Andres, SH Safe… - Journal of Toxicology …, 1983 - Taylor & Francis
3,3′,4,4′‐Tetrabromobiphenyl is a minor component of commercial polybrominated biphenyl (PBB) mixture fireMaster BP‐6 and is a potent inducer of aryl hydrocarbon hydroxylase (…
Number of citations: 31 www.tandfonline.com
JF Narbonne, P Grolier, R Albrecht, V Azais, F Oesch… - Toxicology, 1990 - Elsevier
The drug metabolizing enzyme activities, the vitamin A content and the fatty acid composition in the endoplasmic reticulum membrane were studied in rat liver after a single injection of …
Number of citations: 12 www.sciencedirect.com

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